molecular formula C10H17NO3 B2607015 tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate CAS No. 1783743-14-5

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate

Cat. No. B2607015
CAS RN: 1783743-14-5
M. Wt: 199.25
InChI Key: NZOCATWNHWABFY-UHFFFAOYSA-N
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Description

“tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” is a chemical compound with the molecular formula C10H17NO3 . It is also known as tert-butyl (3-hydroxycyclobutyl) (methyl)carbamate .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” consists of a carbamate group attached to a cyclobutyl ring. The carbamate group includes a carbonyl (C=O) group and an amine (NH) group . The cyclobutyl ring is a four-membered carbon ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” are not fully detailed in the available resources. It is known to be a solid at room temperature . Its molecular weight is 199.25 g/mol .

Scientific Research Applications

Synthesis of Agonists and Chemical Intermediates

  • The compound 1-(3-oxocyclobutyl) carboxylic acid was converted into N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for the preparation of agonists of metabotropic glutamate receptor 5. This reaction showcases the compound's utility in the synthesis of biologically relevant molecules through a one-step Curtius rearrangement involving a nucleophilic addition of the in situ generated tert-butyl carbamate to the isocyanate intermediate (Sun et al., 2014).

Organic Synthesis Applications

  • In the realm of Diels-Alder reactions, tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate derivatives have been utilized in the preparation and subsequent Diels-Alder reaction of 2-amido substituted furans. These reactions are critical for constructing complex organic molecules, demonstrating the versatility of these compounds in synthetic organic chemistry (Padwa et al., 2003).

Catalysis and Reaction Mechanisms

  • The compound has been used in the study of α-aminated methyllithium by DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate, illustrating its role in nuanced chemical transformations that are catalyzed by specific reagents (Ortiz et al., 1999).

Enantioselective Synthesis

  • It serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the synthesis of compounds with precise stereochemical configurations (Ober et al., 2004).

Advanced Chemical Syntheses

  • The compound and its derivatives have been involved in advanced syntheses, such as the preparation of 1,3-disubstituted ureas and phenyl N-substituted carbamates with potential antiarrhythmic and hypotensive properties (Chalina et al., 1998).

Safety and Hazards

“tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate” is classified as harmful if swallowed, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOCATWNHWABFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate

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